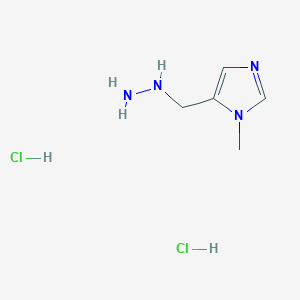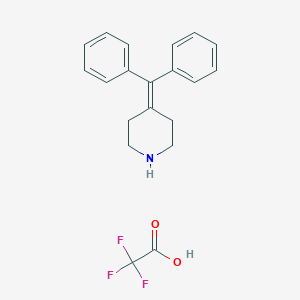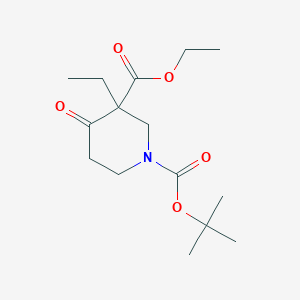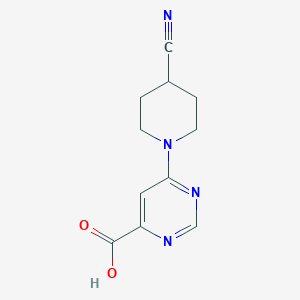
6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid is a synthetic intermediate . It has a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol.
Molecular Structure Analysis
The molecular structure of 6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring attached to a cyanopiperidin-1-yl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Scientific Research Applications
- Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities .
- Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Application : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Results : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Anti-inflammatory Activities of Pyrimidines
Piperidine Derivatives in Drug Discovery
- Application : Pyrimidine derivatives have been designed and developed for their anticancer activity .
- Methods : The anticancer effects of pyrimidines are attributed to their structural resemblance with the nucleotide base pair of DNA and RNA, making them valuable compounds in the treatment of cancer .
- Results : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
- Application : Piperidine pyrimidine amides have been studied for their antioxidant and anti-inflammatory potential .
- Methods : The novel hybrids were studied for their antioxidant and anti-inflammatory potential. They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .
- Results : Two highly potent inhibitors out of the nine tested derivatives were identified, demonstrating IC 50 values of 10.7 μM and 1.1 μM, respectively .
Pyrimidine Derivatives as Anticancer Agents
Piperidine Pyrimidine Amides as Lipoxygenase Inhibitors
properties
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-8-1-3-15(4-2-8)10-5-9(11(16)17)13-7-14-10/h5,7-8H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOINNMIHOQDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



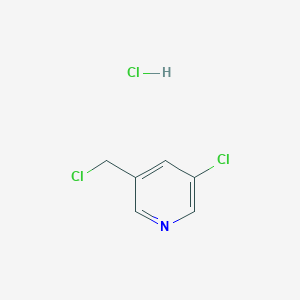
![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
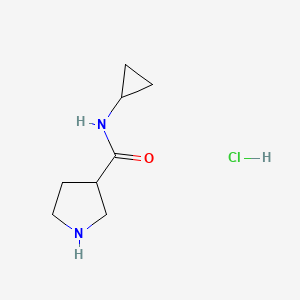


![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
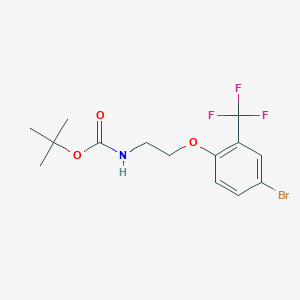

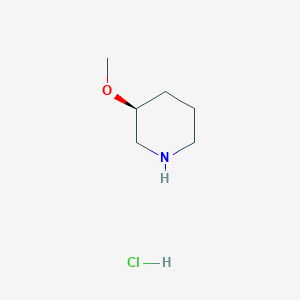
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)

